Magnesium perchlorate hydrate

描述

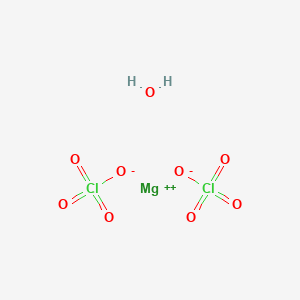

Magnesium perchlorate hydrate is a chemical compound with the formula Mg(ClO₄)₂·xH₂O. It is a powerful oxidizing agent and is widely used as a desiccant due to its hygroscopic nature, which allows it to absorb moisture effectively. This compound appears as a white, deliquescent powder and is odorless. It is highly soluble in water and ethanol .

准备方法

Synthetic Routes and Reaction Conditions: Magnesium perchlorate hydrate is typically synthesized by reacting magnesium hydroxide with perchloric acid. The reaction proceeds as follows: [ \text{Mg(OH)}_2 + 2\text{HClO}_4 \rightarrow \text{Mg(ClO}_4)_2 + 2\text{H}_2\text{O} ] This reaction results in the formation of magnesium perchlorate and water .

Industrial Production Methods: On an industrial scale, magnesium perchlorate is produced by the reaction of magnesium carbonate or magnesium hydroxide with perchloric acid. The resulting solution is then evaporated to obtain the hydrated form of magnesium perchlorate .

化学反应分析

Types of Reactions: Magnesium perchlorate hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation Reactions: These reactions typically involve organic compounds and are carried out under controlled conditions to prevent hazardous outcomes.

Dehydration Reactions: this compound is used in gas chromatography and other analytical techniques to remove moisture from samples.

Major Products Formed:

Oxidation: The major products depend on the specific organic compounds involved in the reaction.

Dehydration: The primary product is dry gas or air, free from moisture.

科学研究应用

Magnesium perchlorate, with the formula Mg(ClO4)2, is a powerful oxidizing agent and a superior drying agent used in gas analysis . It is sold under the trade name Anhydrone and Dehydrite .

Production

Magnesium perchlorate is produced through the reaction of magnesium hydroxide and perchloric acid .

Applications

- Drying Agent: Magnesium perchlorate is primarily used as a desiccant to dry gas or air samples . It strongly absorbs water from the air, making it a regenerable drying agent . It is dried by heating at 220 °C under vacuum .

- Fireworks and Strobe Effects: Specific mixtures of ammonium perchlorate and magnesium are used in fireworks to demonstrate the strobe effect .

- Mimetic of Martian Water: Magnesium perchlorate solutions are used as a mimetic to study Martian water because magnesium perchlorate has a eutectic point lower than many other perchlorate solutions .

- Detection on Mars: Magnesium perchlorate has been found on Mars . As a drying agent, it retains water from the atmosphere and may release it when conditions are favorable and the temperature is above 273 K . The abundance of magnesium and other perchlorate salts on Mars could support the theory that liquid aqueous solutions might exist on or below the surface, where temperature and pressure conditions would ordinarily cause the water to freeze .

Safety and Hazards

Magnesium perchlorate is a strong oxidizer and may intensify fire . It can cause skin and eye irritation and may cause respiratory irritation .

- Inhalation: Remove victim to fresh air; get medical attention if irritation persists.

- Ingestion: Give a large amount of water and induce vomiting; call a physician.

- Eyes: Flush with copious quantities of water for at least 15 minutes and call a physician.

- Skin: Flush with water.

作用机制

The primary mechanism by which magnesium perchlorate hydrate exerts its effects is through its strong oxidizing nature. It can donate oxygen to other substances, facilitating combustion or other oxidative reactions. In its role as a desiccant, it absorbs moisture from the environment, forming hydrated magnesium perchlorate .

相似化合物的比较

- Calcium perchlorate

- Barium perchlorate

- Sodium perchlorate

Comparison:

- Oxidizing Strength: Magnesium perchlorate hydrate is a powerful oxidizing agent, similar to calcium and barium perchlorates. its hygroscopic nature makes it particularly effective as a desiccant .

- Applications: While all perchlorates are used as oxidizing agents, this compound’s unique ability to absorb moisture makes it invaluable in drying applications .

This compound stands out due to its dual functionality as both a strong oxidizing agent and an effective desiccant, making it a versatile compound in various scientific and industrial applications .

生物活性

Magnesium perchlorate hydrate (Mg(ClO₄)₂·nH₂O) is a compound of significant interest in both chemical and biological research. Its unique properties, particularly its ability to interact with biological systems, make it a focal point for studies related to astrobiology, environmental science, and material chemistry. This article provides an overview of the biological activity associated with this compound, including its effects on various organisms, implications for astrobiological research, and relevant case studies.

This compound typically exists in several hydration states, with the hexahydrate form (Mg(ClO₄)₂·6H₂O) being the most common. The compound is highly soluble in water, with a solubility of approximately 500 g/L at 25 °C . Its pH in solution is around 8.2, indicating a mildly alkaline nature . The compound has been studied for its structural properties using advanced techniques such as neutron diffraction, revealing significant interactions between water molecules and the ions present in solution .

Tardigrade Survivability Studies

Recent research has focused on the effects of magnesium perchlorate on extremophiles such as tardigrades. A study published in Life demonstrated that tardigrades can survive and even reproduce in high concentrations of magnesium perchlorate. Specifically, the survival rate decreased from 83.3% at 0.10% concentration to 20.8% at 0.25% concentration over a period of 56 days . Notably, exposure to higher concentrations resulted in decreased body length, indicating potential stress responses to elevated perchlorate levels.

| Concentration (%) | Survival Rate (%) | Body Length Change |

|---|---|---|

| 0.10 | 83.3 | No significant change |

| 0.15 | 60.0 | Minor reduction |

| 0.25 | 20.8 | Significant reduction |

This study suggests that tardigrades may serve as model organisms for understanding the limits of life in extreme environments, such as those found on Mars, where magnesium perchlorates are prevalent.

Impact on Microbial Life

Another area of investigation involves the impact of magnesium perchlorate on microbial communities. Research indicates that while some microorganisms can tolerate high levels of perchlorates, others exhibit inhibited growth or lethality when exposed to these compounds. The presence of magnesium ions can alter osmotic pressure and affect microbial metabolism, leading to varied responses depending on the species involved .

Astrobiological Implications

The ability of certain organisms to thrive in environments containing magnesium perchlorate has significant implications for astrobiology. The study of extremophiles like tardigrades provides insights into potential life forms that could exist on other planets, particularly Mars, where magnesium perchlorates are found in the soil and polar ice caps . The resilience of these organisms suggests that life may adapt to extreme conditions beyond Earth.

Case Studies

- Tardigrade Exposure : As mentioned earlier, a detailed study highlighted the survivability of tardigrades under varying concentrations of magnesium perchlorate. This research not only provides valuable data on extremophile biology but also informs future missions aimed at exploring Martian habitats.

- Microbial Tolerance : A study examining microbial communities in saline environments showed that certain bacteria could metabolize magnesium perchlorates while others could not survive high concentrations. This differential tolerance underscores the need for further research into microbial ecology in extreme conditions .

常见问题

Basic Research Questions

Q. What synthetic methods yield high-purity magnesium perchlorate hydrate, and how can side reactions be minimized?

this compound is typically synthesized by reacting magnesium oxide or carbonate with perchloric acid, followed by controlled crystallization . For purity, excess acid is removed via vacuum evaporation, and residual water is eliminated using desiccants like silica gel. Pyridine adducts (e.g., Mg(ClO₄)₂·nC₅H₅N) can also be thermally decomposed to produce anhydrous forms, which are then hydrated under controlled humidity . Side reactions, such as chloride contamination, are mitigated by using high-purity reagents and inert atmospheres.

Q. How can the hydration state (x in Mg(ClO₄)₂·xH₂O) be experimentally determined?

Thermogravimetric analysis (TGA) is the primary method. Heating the compound at 2–5°C/min under nitrogen reveals mass loss steps corresponding to water release. For example, dehydration from hexahydrate to tetrahydrate occurs near 50°C, while complete dehydration to anhydrous Mg(ClO₄)₂ occurs at 185–190°C . Complementary techniques like Karl Fischer titration quantify residual water, and X-ray diffraction (XRD) identifies crystalline hydrate phases .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

- Raman/IR spectroscopy : Identifies ClO₄⁻ symmetric stretching (~930 cm⁻¹) and hydrogen-bonding interactions in hydrates .

- XRD : Resolves lattice parameters and confirms hydrate phases (e.g., monoclinic vs. orthorhombic structures in oxonium perchlorate analogs) .

- Proton NMR : Detects hydrogen bonding environments in hydrates, though limited by paramagnetic impurities .

Advanced Research Questions

Q. How do hydration states influence thermal decomposition pathways in astrochemical studies?

Hydration state critically impacts O₂ release temperatures. For example, fully hydrated Mg(ClO₄)₂·6H₂O releases O₂ at ~300°C, while partially dehydrated forms (e.g., Mg(ClO₄)₂·2H₂O) release O₂ at lower temperatures (~250°C) due to reduced lattice stability . In Mars regolith simulations, varying humidity cycles create metastable hydrate mixtures, complicating thermal data interpretation. Researchers must precondition samples at defined RH levels to isolate hydration effects .

Q. How can conflicting solubility data in organic solvents be resolved?

Discrepancies arise from hydration states and solvent purity. This compound is highly soluble in polar aprotic solvents (e.g., DMF, ethanol) due to perchlorate’s low charge density. For ethanol, solubility exceeds 50 g/100 mL at 25°C . However, anhydrous forms exhibit lower solubility in methanol (~30 g/100 mL) compared to hydrates. Standardize solvent drying (e.g., molecular sieves) and report hydration states explicitly .

Q. What kinetic models best describe its redox behavior in catalytic applications?

this compound acts as a mild oxidizer in organic reactions (e.g., alcohol to ketone conversions). Pseudo-first-order kinetics are observed with Arrhenius activation energies of ~60–80 kJ/mol. However, competing pathways (e.g., radical formation) complicate rate laws. Use in situ FTIR or UV-Vis to monitor intermediate species and refine models .

Q. How can explosive risks during thermal decomposition be mitigated in experimental setups?

- Controlled heating : Use slow ramp rates (<5°C/min) and inert atmospheres (N₂/Ar) to prevent rapid O₂ release .

- Small-scale trials : Limit sample masses to <100 mg in TGA/DSC experiments .

- Pressure relief : Employ sealed reactors with burst disks for high-pressure studies .

Q. Methodological Considerations

Q. What protocols ensure safe handling in synthetic workflows?

- Storage : Keep in airtight containers with desiccants (RH <10%) to prevent unintended hydration .

- PPE : Use blast shields, fire-resistant gloves, and fume hoods during synthesis .

- Waste disposal : Neutralize with reducing agents (e.g., NaHSO₃) before aqueous disposal .

Q. How do coordination studies in non-aqueous solvents inform solvation dynamics?

In DMF, Mg(ClO₄)₂ forms [Mg(DMF)₆]²⁺ complexes with perchlorate counterions. XAFS and XRD reveal six-coordinate Mg²⁺ with Mg–O bond lengths of 2.08 Å. Compare with aqueous solutions (where [Mg(H₂O)₆]²⁺ dominates) to assess solvent polarity effects on ion pairing .

Q. Data Contradiction Analysis

Q. Why do some studies report ClO₄⁻ as inert, while others note redox activity with transition metals?

Perchlorate’s redox inertia is kinetic, not thermodynamic. In Fe²⁺/Mg(ClO₄)₂ systems, ClO₄⁻ remains inert at pH >3 due to high activation barriers. However, trace catalysts (e.g., UV light, Fe³⁺) lower barriers, enabling ClO₄⁻ reduction to Cl⁻. Control experiments with radical scavengers (e.g., tert-butanol) clarify mechanistic pathways .

属性

IUPAC Name |

magnesium;diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFFNQXCJMNXHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426015 | |

| Record name | Magnesium perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-42-0 | |

| Record name | Magnesium perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。